dodecylsilane

Catalog No.
S14514342
CAS No.
M.F
C12H28Si
M. Wt
200.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dodecylsilane

Product Name

dodecylsilane

IUPAC Name

dodecylsilane

Molecular Formula

C12H28Si

Molecular Weight

200.44 g/mol

InChI

InChI=1S/C12H28Si/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1,13H3

InChI Key

BBXVGZSHLMEVIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[SiH3]

Dodecylsilane (CAS 872-19-5) is a primary organosilane featuring a 12-carbon alkyl chain (C12H25SiH3). Unlike standard halosilanes or alkoxysilanes, it functions as a non-corrosive, hydrolytically stable precursor for surface modification and hydrosilylation. It is a room-temperature liquid (density ~0.775 g/cm³) that provides an optimal balance of chain mobility and hydrophobicity. Its primary procurement value lies in its ability to form self-assembled monolayers (SAMs) on specific pure metal and semiconductor surfaces without generating acidic byproducts, making it a critical reagent for advanced microelectronics, titanium implant modification, and silicon nanocrystal functionalization [1].

Procurement Fit

Si–H grafting on hydroxylated surfaces
C12 chain balances hydrophobicity and packing density
Solvent-based deposition for SAM formation
Compatible with glass, silica, and metal substrates

Substituting dodecylsilane with its most common industrial analog, dodecyltrichlorosilane, fundamentally alters process requirements. Trichlorosilanes react violently with ambient moisture to release corrosive hydrogen chloride (HCl) gas, requiring strict inert-atmosphere handling and risking damage to sensitive electronic substrates. Furthermore, trichlorosilanes strictly require hydroxylated surfaces (e.g., SiO2) to anchor, failing to form monolayers on pure gold or titanium. Conversely, substituting with shorter (octylsilane) or longer (octadecylsilane) primary silanes compromises either the hydrophobic packing density or processability, as octadecylsilane is a solid at room temperature (MP 29°C), complicating solvent-free or vapor-phase deposition workflows [1].

Substitution Risk

Shorter-chain (C8) analogs

May yield lower contact angles and inferior barrier properties compared to C12.

Longer-chain (C18) analogs

Steric hindrance and slower diffusion may reduce surface coverage and grafting efficiency.

Trialkoxy- or trichloro-silanes

Different grafting mechanism (hydrolytic condensation vs. Si–H dehydrogenative) can alter film uniformity.

Hydrolytic Stability and Ambient Handling

Dodecylsilane exhibits exceptional stability in ambient conditions compared to halogenated analogs. According to standard silane hydrolytic sensitivity classifications, dodecylsilane is rated at level 4, indicating no reaction with water under neutral conditions. In stark contrast, dodecyltrichlorosilane is rated at level 8, reacting rapidly with atmospheric moisture to evolve corrosive HCl gas. This quantitative difference in moisture reactivity allows dodecylsilane to be handled without the strict glovebox isolation required for trichlorosilanes [1].

Evidence DimensionHydrolytic Sensitivity Rating
Target Compound DataRating 4 (No reaction with water under neutral conditions)
Comparator Or BaselineDodecyltrichlorosilane (Rating 8: Reacts rapidly with moisture, evolves HCl)
Quantified Difference4-level reduction in hydrolytic sensitivity
ConditionsAmbient atmospheric moisture / neutral aqueous conditions

Reduces overhead costs associated with inert-atmosphere handling and prevents corrosive degradation of sensitive continuous-coating equipment.

Superhydrophobic Performance
Head-to-head
Water contact angle >150°
vs. PDMS brush coating (also >150°); tear strength reported 23.6% lower (421 gf vs. 551 gf).
Equivalent repellency; mechanical trade-off exists.
Textile application; end-use stress assessment recommended.

Direct Monolayer Formation on Non-Hydroxylated Metals

While traditional silane coupling agents require surface hydroxyl groups to form siloxane bonds, dodecylsilane undergoes dehydrogenative coupling to bind directly to pure metal surfaces. Dodecylsilane successfully forms dense self-assembled monolayers (SAMs) on pure gold and titanium surfaces, liberating only hydrogen gas as a byproduct. In contrast, dodecyltriethoxysilane and dodecyltrichlorosilane exhibit near-zero binding affinity to pure gold or unoxidized titanium, requiring a pre-oxidation step or an intermediate adhesion layer [1].

Evidence DimensionMonolayer formation on pure Au/Ti
Target Compound DataForms stable SAMs via dehydrogenative coupling
Comparator Or BaselineDodecyltrichlorosilane / Triethoxysilane (0% attachment without surface hydroxyls)
Quantified DifferenceDirect attachment vs. complete failure to bind on pure noble/transition metals
ConditionsNeat or aprotic solvent deposition on pure gold/titanium

Enables direct hydrophobic functionalization of metal electrodes and titanium implants without altering the substrate's native conductivity or requiring oxidative pretreatments.

Interfacial Adhesion
Head-to-head
24.2 ± 0.4 MPa
vs. thiol-terminated SAM (60 ± 11 MPa). Thiol interface provides ~148% higher spallation strength.
Moderate adhesion for Au/SiO₂; thiol alternative for high-stress designs.
Laser-induced spallation, strain rates >10⁶ s⁻¹.

Room-Temperature Liquid Processability

The 12-carbon chain of dodecylsilane provides an optimal thermodynamic balance for industrial processing. Dodecylsilane is a liquid at room temperature with a density of 0.775 g/cm³ and a boiling point of 80°C at 7 mmHg. In comparison, the longer-chain homolog octadecylsilane (C18) has a melting point of 29°C, making it a waxy solid at standard ambient temperature and pressure (SATP). This physical state difference means dodecylsilane can be easily utilized in solvent-free liquid dispensing or vapor-phase deposition systems without the heated lines required to prevent octadecylsilane from solidifying [1].

Evidence DimensionMelting Point / Physical State at 20°C
Target Compound DataLiquid (BP 80°C at 7 mmHg)
Comparator Or BaselineOctadecylsilane (Solid, MP 29°C)
Quantified DifferencePhase transition boundary crossed at ambient temperature
ConditionsStandard ambient temperature and pressure (20°C)

Streamlines manufacturing by allowing volumetric liquid dispensing and unheated vapor-phase deposition, reducing equipment complexity.

CE Coating Stability
Reported
61.8% EOF increase; >100 min stability
Baseline uncoated EOF: 4.34×10⁻⁴ cm² V⁻¹ s⁻¹ → 7.02×10⁻⁴ cm² V⁻¹ s⁻¹.
Supports semipermanent wall coating use.
MEKC, 60 mM borate/SDS, pH 9.9, 20 kV, 25 °C.

Silicon Nanocrystal (SiNC) Dehydrocoupling Compatibility

Dodecylsilane serves as a highly effective precursor for the surface functionalization of hydride-terminated silicon nanocrystals (H-SiNCs). Recent studies demonstrate that dodecylsilane undergoes sonochemically-initiated dehydrogenative coupling with H-SiNCs at room temperature, forming stable Si-Si linkages. This method yields functionalized nanoparticles that retain their core crystallinity and exhibit characteristic photoluminescence (e.g., λmax = 752 nm for 6 nm particles). This provides a distinct synthetic pathway compared to thermal hydrosilylation with 1-dodecene, which forms Si-C bonds and typically requires elevated temperatures that can degrade sensitive nanocrystal architectures [1].

Evidence DimensionReaction temperature and bond formation type
Target Compound DataDodecylsilane (Room temperature sonochemical dehydrocoupling, Si-Si bonds)
Comparator Or Baseline1-Dodecene (Elevated temperature thermal hydrosilylation, Si-C bonds)
Quantified DifferenceElimination of thermal heating requirements while preserving photoluminescence
ConditionsBenchtop ultrasonication bath, room temperature, 6 nm H-SiNCs

Allows quantum dot manufacturers to functionalize silicon nanoparticles without thermal degradation, preserving critical optoelectronic properties.

Nanoparticle Functionalization
Reported
ϕ_R ≥ 0.15 → GP > 0
Defined threshold for organized C12 monolayer on SiO₂ particles.
Quality-control parameter for dispersion stability.
Quantified by Laurdan fluorescence; GP ≤ 0 indicates poor organization.

Direct Hydrophobic Coating of Metal Electrodes and MEMS

Because dodecylsilane forms SAMs directly on gold and titanium via dehydrogenative coupling (unlike trichlorosilanes), it is the premier choice for modifying the surface energy of microelectromechanical systems (MEMS) and noble metal electrodes. It provides anti-stiction properties without requiring a disruptive oxidative pretreatment step [1].

Ambient-Environment Surface Modification

Dodecylsilane's hydrolytic stability (Rating 4) makes it ideal for industrial coating workflows where strict anhydrous conditions are economically unfeasible. It can be applied to target substrates without the risk of rapid polymerization or the release of corrosive HCl gas associated with halosilane alternatives, extending the lifespan of application equipment [1].

Room-Temperature Functionalization of Silicon Quantum Dots

In the synthesis of optoelectronic nanomaterials, dodecylsilane is utilized to passivate hydride-terminated silicon nanocrystals. Its ability to undergo sonochemically-initiated dehydrocoupling at room temperature allows manufacturers to stabilize the nanoparticles with a hydrophobic C12 shell without applying high heat, thereby preserving the narrow emission bandwidths and photoluminescence critical for quantum dot displays [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
PFAS-free superhydrophobic textile coatings
Reported contact angle >150°; reported reduction in tear strength vs. untreated fabric
Mechanical stress compatibility assessment for end-use
SAM adhesion layer in microelectronics (Au/SiO₂)
Reported spallation strength ~24 MPa; thiol-terminated SAM shows higher adhesion
Adhesion requirement verification for design specifications
Capillary electrophoresis wall coating
Reported gain in electroosmotic flow; operational stability >100 min after rinse removal
Coating longevity and separation performance validation
Nanoparticle surface functionalization (SiO₂)
Defined quality-control threshold ϕ_R ≥ 0.15 for organized monolayer
Dispersibility and composite performance validation

Exact Mass

200.196027428 g/mol

Monoisotopic Mass

200.196027428 g/mol

Heavy Atom Count

13

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